Isoflindersiamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16-methoxy-2-methyl-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),5,9,11(15)-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-15-10-8(11(16)7-3-4-18-14(7)15)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFLOCYGHFOIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2C(=O)C4=C1OC=C4)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159497 | |
| Record name | Isoflindersiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357-99-9 | |
| Record name | Isoflindersiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001357999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflindersiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies for Isoflindersiamine
Botanical Sources and Biogeographical Distribution of Isoflindersiamine-Producing Species
This compound has been specifically isolated from plants within the Helietta genus, notably Helietta parvifolia nih.govmdpi.comuj.edu.plscribd.compublish.csiro.auresearchgate.net. Helietta parvifolia is an aromatic tree or shrub found in the southeastern United States and northeastern Mexico researchgate.net. While this compound is directly linked to Helietta parvifolia, the broader furoquinoline alkaloid class is abundant in various genera within the Rutaceae family, including Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Euodia wikipedia.orgnih.govmdpi.comuj.edu.pl. The Flindersia genus, while known for other types of alkaloids like bis-indole compounds (e.g., flinderoles A-C), is also a source of quinoline-type alkaloids acs.orgnih.govresearchgate.netpublish.csiro.au. Flindersiamine (B1206483), a related compound, has been identified in Raulinoa echinata scielo.br. The Rutaceae family itself is pantropical and extends into temperate regions worldwide uni-goettingen.dekew.orgbritannica.com.
Table 1: Botanical Sources of Furoquinoline Alkaloids (including this compound)
| Plant Genus/Species | Family | Alkaloid(s) Isolated (including this compound) | Geographical Distribution |
| Helietta parvifolia | Rutaceae | This compound, Heliparvifoline | Southeastern United States, Northeastern Mexico researchgate.net |
| Raulinoa echinata | Rutaceae | Skimmianine, Kokusaginine, Maculine, Flindersiamine | South Brazil (endemic) scielo.br |
| Acronychia pedunculata | Rutaceae | Skimmianine, Kokusaginine, Isofuroquinoline alkaloid | Hong Kong, Sri Lanka oup.com |
| Zanthoxylum species | Rutaceae | Dictamnine (B190991), Skimmianine, Kokusaginine, etc. | Worldwide, tropical and temperate regions bioline.org.bruni-goettingen.de |
| Ruta species | Rutaceae | Dictamnine, Skimmianine, γ-Fagarine, etc. | Widespread wikipedia.orgnih.govmdpi.comuj.edu.pl |
| Evodia species | Rutaceae | Various furoquinoline alkaloids | Widespread wikipedia.orgnih.govmdpi.comuj.edu.pl |
| Flindersia species | Rutaceae | Bis-indole alkaloids (Flinderoles A-C), Quinoline (B57606) types | Eastern Australia researchgate.netpublish.csiro.au |
| Ammi majus | Apiaceae | 4-hydro-7-hydroxy-8-methoxyfuroquinoline, etc. | (Reported occurrence in Apiaceae) nih.govmdpi.com |
| Medicosma leratii | Rutaceae | Skimmianine, Sarcodifurine C | New Caledonia researchgate.net |
| Teclea nobilis | Rutaceae | Various furoquinoline alkaloids | Ethiopia semanticscholar.orgresearchgate.net |
| Evodia lepta | Rutaceae | Leptanoines A-C | (Not specified in search results) |
Advanced Extraction and Separation Techniques for this compound from Plant Matrices
The isolation of this compound and other furoquinoline alkaloids from complex plant matrices involves a series of extraction and purification steps. Both conventional and modern techniques are employed to efficiently obtain these compounds.
Conventional methods, such as maceration, percolation, and Soxhlet extraction, are foundational techniques for isolating alkaloids from plant materials researchgate.netunirioja.esencyclopedia.pubbio-conferences.orgmdpi.com. These methods rely on the principle of solvent polarity to dissolve and extract the target compounds.
Maceration: This technique involves soaking the plant material in a solvent (e.g., methanol (B129727), ethanol, dichloromethane) at room temperature or slightly elevated temperatures for extended periods (hours to days), with occasional agitation researchgate.netunirioja.esbio-conferences.orge3s-conferences.org.
Percolation: In percolation, a solvent is passed continuously through the plant material packed in a percolator, allowing for a more efficient extraction than simple maceration unirioja.esencyclopedia.pubmdpi.come3s-conferences.org.
Soxhlet Extraction: This method uses a continuous extraction cycle with a solvent, effectively extracting compounds with moderate to low solubility unirioja.esbio-conferences.org.
Commonly used solvents for the extraction of furoquinoline alkaloids include methanol, ethanol, dichloromethane, and ethyl acetate, often in combination with water semanticscholar.orgresearchgate.netunirioja.ese3s-conferences.orgnih.govmdpi.com.
Modern extraction techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption compared to conventional methods researchgate.netunirioja.esmdpi.comthepab.org.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, rapidly breaking down cell walls and enhancing the diffusion of analytes. This method is considerably faster and more efficient for alkaloid extraction than traditional techniques like Soxhlet extraction thepab.orgnih.govnih.gov. Methanol is frequently employed as the solvent in MAE protocols nih.govnih.gov.
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation, which disrupts plant cells and facilitates the release of compounds into the solvent researchgate.netresearchgate.netunirioja.es. It has been shown to yield higher amounts of certain alkaloids, such as skimmianine, compared to accelerated solvent extraction researchgate.net.
Other advanced methods like Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) also contribute to more sustainable and efficient phytochemical analysis researchgate.netunirioja.es.
Following extraction, crude plant extracts undergo chromatographic techniques to isolate and purify this compound and related furoquinoline alkaloids.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase C18 columns, is a primary method for separating and purifying furoquinoline alkaloids oup.commdpi.comjst.go.jptandfonline.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol with water, often acidified with formic acid nih.govtandfonline.com. Photodiode Array (PDA) and Mass Spectrometry (MS) detectors are commonly used for identification and quantification tandfonline.com.
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for the fractionation and purification of natural products, including alkaloids, offering advantages in terms of solvent system versatility and scalability researchgate.netscielo.br.
Column Chromatography: Traditional column chromatography, often using silica (B1680970) gel or C18 stationary phases, is also employed for initial separation and purification steps scielo.brresearchgate.netnih.gov. Thin Layer Chromatography (TLC) is frequently used for monitoring separation progress nih.gov.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These techniques are often used as preliminary steps to concentrate and partially purify the alkaloid fraction before more refined chromatographic separations tandfonline.com.
Research Paradigms for Novel this compound Analog Isolation
Research in the field of furoquinoline alkaloids is dynamic, with ongoing efforts to discover novel structures and analogs with potential biological activities. Studies often involve the phytochemical investigation of plant species known to produce these compounds, aiming to identify new molecular entities nih.govuj.edu.pl. For instance, research on Flindersia species has led to the isolation of novel bis-indole alkaloids like flinderoles A-C, demonstrating the genus's potential for new compound discovery, albeit structurally distinct from furoquinolines acs.orgnih.govresearchgate.net. Similarly, the isolation of leptanoines A-C from Evodia lepta exemplifies the continuous search for new furoquinoline alkaloid structures researchgate.net. The exploration of derivative compounds also represents a significant research paradigm, aiming to enhance the pharmacological profiles of existing furoquinoline alkaloids uj.edu.pl.
Biosynthetic Pathways and Enzymatic Mechanisms of Isoflindersiamine
Elucidation of Precursor Incorporation and Intermediary Metabolism in Furoquinoline Alkaloid Biosynthesis
The foundational structure of furoquinoline alkaloids, including the quinoline (B57606) ring system, is derived from common plant metabolic precursors. Research indicates that the quinoline nucleus is biosynthesized through a condensation process involving anthranilic acid and acetate units, or potentially derivatives of cinnamic acid nih.govcdnsciencepub.com. Following the formation of the quinoline ring, the furan (B31954) ring is typically generated from isoprenoid-substituted compounds nih.gov.
A key intermediate in the biosynthesis of many furoquinoline alkaloids is 2,4-dihydroxyquinoline . This compound undergoes prenylation, where a dimethylallyl group is attached, commonly at the C-3 position nih.gov. Tracer experiments have further identified specific intermediates and precursors for related furoquinoline alkaloids like dictamnine (B190991). For instance, quinoline-2,4-diol and 4-methoxy-2-quinolone have been implicated in dictamnine biosynthesis rsc.org. Additionally, platydesmine has been identified as an efficient precursor to dictamnine, suggesting it is a biosynthetic intermediate rsc.org. The incorporation of isoprenoid units, such as the prenyl group, is a critical step in the formation of the characteristic furan ring structure found in Isoflindersiamine.
Table 3.1: Proposed Precursors in Furoquinoline Alkaloid Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis | Related Alkaloid Class Example | Source of Information |
| Anthranilic acid | Forms the quinoline ring system | Furoquinoline alkaloids | nih.govcdnsciencepub.com |
| Acetate | Contributes to the quinoline ring system | Furoquinoline alkaloids | nih.govcdnsciencepub.com |
| Cinnamic acid derivatives | Potential starting point for quinoline ring formation | Furoquinoline alkaloids | nih.gov |
| Isoprenoid compounds | Form the furan ring structure | Furoquinoline alkaloids | nih.gov |
| 2,4-Dihydroxyquinoline | Substrate for prenylation | Furoquinoline alkaloids | nih.gov |
| Dimethylallyl group | Prenylation at C-3 position | Furoquinoline alkaloids | nih.gov |
| Quinoline-2,4-diol | Implicated in dictamnine biosynthesis | Dictamnine | rsc.org |
| 4-Methoxy-2-quinolone | Implicated in dictamnine biosynthesis | Dictamnine | rsc.org |
| Platydesmine | Identified as a precursor to dictamnine | Dictamnine | rsc.org |
| 3-Acrylyl quinoline | Starting precursor for chemical synthesis/cyclization | Furoquinoline alkaloids | rroij.com |
Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters
The biosynthesis of complex secondary metabolites like furoquinoline alkaloids involves a series of enzymatic transformations. While specific enzymes directly responsible for this compound synthesis have not been extensively detailed in the provided literature, general enzyme classes involved in alkaloid biosynthesis are known to play crucial roles. These include cytochrome P450 monooxygenases (CYPs) , methyltransferases , oxidases , and cyclases nih.govmpg.deoup.com. CYPs, in particular, are recognized as key enzymes in plant biosynthetic pathways, catalyzing a range of reactions such as hydroxylation, epoxidation, demethylation, and C-C bond cleavage mpg.de.
Research has pointed towards the existence of specific enzymes involved in furoquinoline alkaloid biosynthesis, with one study mentioning "A First Specific Enzyme of Furoquinoline Alkaloid Biosynthesis" thieme-connect.dethieme-connect.com. However, the identity and precise function of this enzyme remain to be fully elucidated in the context of this compound.
Biosynthetic pathways for many natural products, including alkaloids, are often encoded by biosynthetic gene clusters (BGCs) bvsalud.orgbiorxiv.org. These clusters are thought to coordinate the expression and function of multiple enzymes involved in a specific metabolic pathway, thereby enhancing the efficiency of secondary metabolite production. While specific BGCs for this compound have not been identified in the provided snippets, the presence of such clusters is a common feature in the biosynthesis of other complex alkaloids, suggesting their potential role in furoquinoline alkaloid metabolism bvsalud.orgbiorxiv.org.
Molecular Regulation of this compound Biosynthesis in Plant Systems
The production of secondary metabolites like this compound is tightly regulated by a complex interplay of developmental cues, environmental factors, and intricate molecular signaling networks within plant systems researchgate.nettarjomefa.com. The regulation encompasses several levels:
Developmental and Environmental Controls: Alkaloid biosynthesis is often influenced by the plant's developmental stage and external stimuli such as light, temperature, and nutrient availability researchgate.net.
Signal Transduction Pathways: External signals are perceived and transduced through various intracellular pathways, ultimately influencing gene expression and enzyme activity researchgate.nettarjomefa.com.
Transcriptional Regulation: Transcription factors (TFs) play a pivotal role in controlling the expression of genes encoding biosynthetic enzymes. Specific TFs, often belonging to families like AP2/ERF, WRKY, and MYB, have been predicted to regulate alkaloid biosynthesis in certain plant species frontiersin.org.
Metabolic Channeling and Enzyme Complexes: The spatial organization of enzymes within the cell, potentially forming multi-enzyme complexes or metabolic channels, can enhance the efficiency of substrate channeling and intermediate metabolism researchgate.netnih.gov. This can involve the localization of sequential enzymes in distinct cellular compartments or cell types, facilitating the transport of pathway intermediates tarjomefa.com.
Understanding these regulatory mechanisms is crucial for manipulating this compound production in its native plant sources or in engineered systems.
Biotechnological Approaches for Engineered Biosynthesis in Recombinant Systems
The increasing demand for natural products and the challenges associated with their extraction from limited plant sources have driven interest in biotechnological approaches for their production. Engineered biosynthesis in recombinant systems offers a promising alternative for producing this compound and other furoquinoline alkaloids mdpi.comfrontiersin.orgresearchgate.netdartmouth.edumdpi.comnih.gov.
Key strategies employed in metabolic engineering and synthetic biology include:
Microbial Cell Factories: Reconstructing entire biosynthetic pathways in heterologous hosts like Escherichia coli or yeast allows for the production of target compounds independent of plant cultivation frontiersin.orgresearchgate.netdartmouth.edunih.gov. This involves identifying and introducing the necessary genes encoding biosynthetic enzymes into the microbial host.
Plant Cell and Tissue Cultures: Cultivating plant cells or tissues, such as those from Ruta species, in bioreactors under optimized conditions can significantly enhance the yield of furoquinoline alkaloids mdpi.commdpi.comnih.govppm.edu.pl. Studies have shown that specific media compositions (e.g., varying concentrations of plant growth regulators like NAA/BAP) and growth cycles (e.g., 4- or 5-week cycles) can optimize biomass growth and secondary metabolite accumulation mdpi.commdpi.comnih.govppm.edu.pl.
Pathway Engineering: Strategies such as overexpression of key enzymes, knockout of competing pathways, enzyme engineering, and precursor feeding can be employed to boost the production of specific metabolites frontiersin.orgfrontiersin.orgresearchgate.net.
These biotechnological approaches hold significant potential for sustainable and efficient production of this compound and other valuable furoquinoline alkaloids.
Chemical Synthesis and Structural Modification Strategies for Isoflindersiamine
Total Synthesis Approaches to the Isoflindersiamine Core Structure
The total synthesis of the furo[2,3-b]quinoline (B11916999) core of this compound is a significant objective in organic chemistry, enabling access to the natural product and its analogs for pharmacological evaluation. Synthetic strategies typically focus on the sequential or convergent assembly of the fused quinoline (B57606) and furan (B31954) ring systems.
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.comamazonaws.com For the this compound core, two primary disconnection strategies are commonly considered, focusing on the formation of either the quinoline or the furan ring as the key bond-forming event.
Disconnection of the Furan Ring: This is a common approach where the primary target is the construction of a suitably substituted 2-quinolone precursor. The furan ring is then annulated onto this pre-formed quinoline core. A key intermediate in this strategy is often a 3-substituted-4-hydroxy-2-quinolone. The disconnection can be visualized as breaking the C-O and C-C bonds of the furan ring, leading back to a quinolone and a two-carbon fragment.
Disconnection of the Quinoline Ring: Alternatively, the quinoline ring can be constructed onto a pre-existing furan scaffold. This approach might start from a substituted furan derivative which is then elaborated to build the A and B rings of the quinoline system. This strategy is generally less common for this class of alkaloids.
A plausible retrosynthetic pathway for this compound is outlined below, focusing on the more prevalent furan ring disconnection strategy.
| Target Molecule | Key Intermediate | Precursors | Starting Materials |
| This compound | 4-hydroxy-7,8-dimethoxy-3-(2-oxopropyl)quinolin-2(1H)-one | 7,8-dimethoxy-4-hydroxyquinolin-2(1H)-one | 3,4-dimethoxyaniline |
| Chloroacetone | Malonic acid |
While this compound itself is achiral, the principles of stereoselective synthesis are crucial when preparing derivatives or analogs that may contain stereocenters. nih.govresearchgate.netrsc.org More pertinent to the synthesis of this compound are regioselective reactions, which are critical for ensuring the correct placement of substituents on the quinoline ring.
Regioselectivity in the formation of the quinoline core is paramount. The Conrad-Limpach or related quinoline syntheses are often employed, starting from a substituted aniline (B41778)—in this case, 3,4-dimethoxyaniline. The reaction of this aniline with a β-keto ester must be controlled to ensure the formation of the desired 7,8-dimethoxy substitution pattern on the quinoline ring, as opposed to the 5,6-dimethoxy isomer. The choice of cyclization conditions (acidic vs. thermal) can influence the regiochemical outcome.
Further, intramolecular oxidative cyclization represents a key regioselective step in many furoquinoline syntheses. rroij.comresearchgate.net For instance, a 3-allyl-4-hydroxy-2-quinolone can be selectively oxidized to form the furan ring. The Vilsmeier-Haack reaction has also been utilized as a strategic approach to furnish key intermediates for the synthesis of the furoquinoline skeleton. rroij.comresearchgate.net
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. pnas.orgepa.gov The application of these principles to the synthesis of this compound and other alkaloids is an area of growing importance. jddhs.com
The 12 Principles of Green Chemistry provide a framework for this approach: yale.eduacs.org
Prevention: Designing synthetic routes to prevent waste generation.
Atom Economy: Maximizing the incorporation of all materials from the starting materials into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity.
Designing Safer Chemicals: Designing the final product to be effective but with minimal toxicity.
Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with greener alternatives like water or supercritical CO₂. pnas.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks: Utilizing raw materials from renewable sources.
Reduce Derivatives: Minimizing the use of protecting groups to avoid extra steps and waste.
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. yale.edu
Design for Degradation: Ensuring the product can break down into innocuous substances after use.
Real-time analysis for Pollution Prevention: Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for accidents.
In the context of this compound synthesis, green approaches could include using catalytic methods for C-C and C-O bond formations, employing solvent-free reaction conditions, or utilizing flow chemistry systems to improve safety and efficiency. pnas.org
Semi-Synthesis and Derivatization Research of this compound and Related Furoquinoline Alkaloids
Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating novel derivatives with potentially improved biological activities. mdpi.com For furoquinoline alkaloids, derivatization is seen as a promising strategy to enhance pharmacological effects and reduce toxicity. nih.govresearchgate.net Research on derivatives of flindersiamine (B1206483) and the related compound cocusaginine has shown that modifications can lead to superior in vitro activity against parasites like Trypanosoma cruzi compared to standard drugs. mdpi.com
Common derivatization strategies that could be applied to this compound include:
O-Demethylation: Selective removal of one or both of the methoxy (B1213986) groups at the C-7 and C-8 positions to yield hydroxylated derivatives. These can serve as handles for further functionalization.
Aromatic Substitution: Introducing substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring of the quinoline system to probe electronic and steric effects.
Furan Ring Modification: Reactions targeting the furan ring, although this can sometimes lead to loss of activity, can be explored to understand its role in biological interactions.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. nih.govnih.govresearchgate.netmdpi.com By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for its effects.
The furoquinoline scaffold has been associated with a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. mdpi.comnih.govwikipedia.org SAR studies on this class of alkaloids have revealed important trends.
| Modification Position | Structural Change | Observed Impact on Biological Activity |
| C-4 | Change of methoxy group to other alkoxy groups | Can modulate potency and selectivity. |
| C-7/C-8 (Benzene Ring) | Alteration of number and position of methoxy groups | Critically influences activity. Skimmianine (4,7,8-trimethoxy) shows potent anti-acetylcholinesterase activity. wikipedia.org |
| C-2/C-3 (Furan Ring) | Saturation (to dihydrofuroquinoline) | Often leads to a significant change or loss of activity, highlighting the importance of the planar aromatic system. |
| General | Addition of fluorinated groups | Modification of dictamnine (B190991) with fluorine led to improved cardiac effects. mdpi.com |
Based on these general findings for the furoquinoline class, analogs of this compound could be designed by:
Synthesizing isomers with the methoxy groups at different positions.
Replacing the methoxy groups with other substituents (e.g., hydroxyl, halogen, trifluoromethyl).
Introducing substituents at the C-5 or C-6 positions of the quinoline ring.
Chemical Modification Techniques for Modulating Physicochemical and Biological Properties
The therapeutic potential of a molecule like this compound is dependent not only on its intrinsic biological activity but also on its physicochemical properties, such as solubility, stability, and bioavailability. nih.gov Chemical modification can be employed to optimize these properties.
Improving Solubility: Poor aqueous solubility is a common challenge for alkaloid compounds. Strategies to enhance the solubility of this compound could include the introduction of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) or the synthesis of phosphate (B84403) or amino acid ester prodrugs. Lyophilization with excipients is another physical method that can increase solubility by creating amorphous solid forms. mdpi.com
Enhancing Metabolic Stability: The methoxy groups on this compound are potential sites of metabolic O-demethylation by cytochrome P450 enzymes. Replacing a methoxy group with a metabolically more stable group, such as a fluoro or trifluoromethyl group, could increase the compound's half-life in vivo.
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell membrane permeability. This can be fine-tuned by adding or removing polar or nonpolar functional groups across the scaffold to achieve an optimal partition coefficient (LogP).
These modification techniques, guided by SAR and an understanding of drug metabolism, are essential for translating a biologically active natural product into a viable therapeutic agent.
Pharmacological Investigations and Mechanistic Research Pre Clinical Focus
In Vitro Characterization of Isoflindersiamine's Biological Activities
In vitro studies are the first step in characterizing the biological effects of a compound, providing insights into its mechanisms of action at a cellular and molecular level. These assays are conducted in a controlled laboratory setting, outside of a living organism.
The inhibition of enzymes is a common mechanism of action for many therapeutic agents. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of conditions such as Alzheimer's disease. nih.govmdpi.com
To investigate the potential of a compound like this compound as an AChE inhibitor, researchers would typically perform an acetylcholinesterase inhibition assay. A common method is the Ellman's spectrophotometric method, which measures the activity of the enzyme by detecting the product of a reaction it catalyzes. nih.govnih.gov The inhibitory activity of the compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Further kinetic studies would be performed to determine the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. This involves measuring the enzyme's reaction rates at different substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.
Table 1: Illustrative Example of Acetylcholinesterase Inhibition Data
| Compound | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| This compound | Data not available | Data not available |
| Galanthamine (Standard) | 1.5 | Competitive |
This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.
The discovery of new antimicrobial agents is crucial in combating the rise of drug-resistant pathogens. Natural products are a rich source of novel antimicrobial compounds. The antimicrobial activity of a compound like this compound would be assessed against a panel of clinically relevant bacteria and fungi.
Standard methods for determining antimicrobial activity include the broth microdilution or agar disk diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com A lower MIC value indicates greater antimicrobial potency.
Table 2: Illustrative Example of Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
| Candida albicans | Fungus | Data not available |
This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature. Compounds from the Rutaceae family, to which the genus Flindersia belongs, have shown antimicrobial properties. plu.mxcabidigitallibrary.orgnih.gov
The search for new antiviral agents is a continuous effort, driven by the emergence of new viral diseases and the development of resistance to existing drugs. The potential antiviral activity of a compound like this compound would be evaluated against a range of viruses, including both DNA and RNA viruses. frontiersin.orguam.mxnih.gov
Initial screening for antiviral activity is typically performed using cell-based assays where the ability of the compound to inhibit virus-induced cytopathic effects is measured. nih.gov The effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral replication, is determined.
To understand the mechanism of action, further studies would investigate at which stage of the viral life cycle the compound exerts its effect. This could involve assays that assess the inhibition of viral entry, replication, or release from the host cell. frontiersin.orgnih.govnih.gov
Table 3: Illustrative Example of Antiviral Activity Data
| Virus | Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Influenza A (H1N1) | RNA virus | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature. However, alkaloids from the Rutaceae family have been reported to possess antiviral properties.
Cytotoxicity studies are essential to determine the toxic effects of a compound on cells. These studies are typically conducted on a variety of human cancer cell lines and normal cell lines to assess the compound's potential as an anticancer agent and its selectivity. nih.govnih.govphcog.com
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration that reduces the viability of a cell population by 50%. phcog.com Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine cell viability.
Table 4: Illustrative Example of Cytotoxicity Data (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast Cancer | Data not available | 0.5 |
| A549 | Lung Cancer | Data not available | 1.2 |
| HeLa | Cervical Cancer | Data not available | 0.8 |
This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature. Alkaloids from the Flindersia genus have been reported to exhibit cytotoxic effects against cancer cells. nih.govnih.gov
Chronic inflammation is implicated in a wide range of diseases. Investigating the anti-inflammatory potential of compounds like this compound involves studying their effects on key inflammatory pathways and cellular responses.
In vitro anti-inflammatory activity is often assessed using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. The ability of the compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β) is measured. nih.gov
Further mechanistic studies would explore the compound's effect on key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. uam.mx
Table 5: Illustrative Example of Anti-inflammatory Activity Data
| Parameter | Assay | This compound (IC50, µM) | Dexamethasone (Control) (IC50, µM) |
|---|---|---|---|
| Nitric Oxide Production | Griess Assay | Data not available | 2.5 |
| TNF-α Release | ELISA | Data not available | 1.8 |
This table is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature. Extracts from Flindersia species have been noted for their anti-inflammatory properties. westernsydney.edu.au
Preclinical In Vivo Models for Mechanistic Elucidation of this compound's Effects
In vivo studies in animal models are a critical step in pre-clinical research, providing information on the efficacy, pharmacokinetics, and safety of a compound in a whole organism. nih.govphcogj.combiomedpharmajournal.org
For a compound with potential anti-inflammatory activity like this compound, a common in vivo model is the carrageenan-induced paw edema model in rodents. phcogj.com In this model, inflammation is induced by injecting carrageenan into the paw, and the ability of the test compound to reduce the resulting swelling is measured.
Other models can be used to investigate analgesic (pain-relieving) and other pharmacological effects, depending on the in vitro findings. These studies are essential for determining the therapeutic potential and guiding the design of future clinical trials. Due to the lack of specific in vitro data for this compound, no specific in vivo studies have been reported.
In-depth Preclinical Data for this compound Remains Largely Undocumented in Publicly Available Research
Initial phytochemical investigations have successfully isolated this compound from plant sources, such as Helietta parvifolia, and have noted its classification as a furoquinoline alkaloid. nih.gov Some early research from 1976 suggested preliminary evaluations for its potential antineoplastic and anti-leukemic effects in mice. nih.gov However, this foundational work does not extend into the specific areas of modern preclinical investigation required to construct a detailed pharmacological profile.
Consequently, information regarding the following critical aspects of this compound's preclinical profile is not available in the reviewed scientific literature:
Animal Model Selection and Experimental Design: There are no detailed reports on the specific animal models chosen to investigate the mechanistic pathways of this compound, nor are there descriptions of the experimental designs employed for such studies.
Pharmacodynamic Investigations: Comprehensive pharmacodynamic studies in preclinical models, which would describe the biochemical and physiological effects of this compound on a living organism, have not been published.
Molecular Target Identification: The specific molecular targets with which this compound interacts to produce any biological effect have not been identified or validated in the available literature.
Protein Binding and Selectivity: Data on the binding affinity of this compound to any putative protein targets, or its selectivity for those targets, is absent from public research databases.
Cellular Signaling Pathway Interrogation: There is no available research detailing how this compound may modulate or interfere with cellular signaling pathways.
Computational Chemistry and in Silico Methodologies in Isoflindersiamine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as isoflindersiamine, and its potential biological targets at the molecular level. For instance, in the broader family of Rutaceae alkaloids, molecular docking has been employed to elucidate interactions with various protein targets. One study on constituents of Ruta graveolens, another member of the Rutaceae family, utilized a virtual parallel screening approach to identify potential targets for 16 of its secondary metabolites. This led to the identification of acetylcholinesterase (AChE) as a potential target, with the virtual hit arborinine demonstrating the best in vitro inhibitory activity nih.gov.
Following molecular docking, molecular dynamics (MD) simulations are often used to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the predicted binding poses and the conformational changes that may occur upon binding. For example, in silico evaluations of dihydrochalcones and coumarins from Esenbeckia grandiflora subsp. brevipetiolata involved both molecular docking and molecular dynamics to rationalize their cytotoxic selectivity by examining their interaction within the active site of UBA5 researchgate.net. While specific MD simulations for this compound are not readily found in the literature, this approach is standard for validating docking results and understanding the dynamic nature of the interaction with a biological target.
Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Rutaceae Alkaloids
| Compound/Extract | Target Protein | Computational Method(s) | Key Findings | Reference |
| Arborinine | Acetylcholinesterase (AChE) | 3D Pharmacophore-based parallel screening | Predicted as a virtual hit with the best in vitro inhibitory activity. | nih.gov |
| Dihydrochalcones & Coumarins | UBA5 | Molecular Docking & Molecular Dynamics | Good performance on the interaction within the active site of UBA5, providing a rationale for cytotoxic selectivity. | researchgate.net |
| Carbazole alkaloid & Coumarins | DNA gyrase B & LasR binding domain | Molecular Docking & DFT Analysis | Compound 3 showed better docking scores than ciprofloxacin, suggesting potential as a bacterial inhibitor. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the activity of new, untested compounds.
Although specific QSAR models for this compound have not been detailed in the available literature, the principles of QSAR are widely applied in natural product research. For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar furoquinoline alkaloids with their measured biological activities against a specific target. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods would then be used to build a regression model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.
Virtual Screening Approaches for Lead Discovery and Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
In the context of this compound research, virtual screening could be employed to identify novel biological targets for this alkaloid or to discover new compounds with similar activity. For instance, a pharmacophore model could be developed based on the known active conformation of a related furoquinoline alkaloid. This model would then be used to screen large compound databases to find molecules that match the key chemical features required for binding. A study on constituents of Ruta graveolens successfully used a 3D pharmacophore-based parallel screening against 2208 pharmacophore models to predict putative biological targets nih.gov. This highlights how virtual screening can be a powerful tool for "target fishing" for natural products like this compound.
Application of Machine Learning and Artificial Intelligence for Predictive Modeling
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the development of sophisticated predictive models. These technologies can be applied to various aspects of computational chemistry, including QSAR, virtual screening, and the prediction of pharmacokinetic and toxicological properties (ADMET).
While direct applications of ML and AI to this compound are not yet prevalent in research literature, their utility has been demonstrated for other alkaloids. For example, in the study of alkaloids from Camellia sinensis and Colchicum luteum, in silico methods including density functional theory (DFT) and molecular docking were used to support experimental findings mdpi.com. Modern drug discovery pipelines increasingly integrate ML algorithms to build more accurate predictive models from such computational and experimental data. For this compound, ML models could be trained on data from related alkaloids to predict its biological activities, potential off-target effects, and ADMET properties, thereby guiding further experimental investigation.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For Isoflindersiamine, ¹H NMR would reveal the number, type, and connectivity of hydrogen atoms, providing information on chemical environments, coupling patterns, and relative stereochemistry. ¹³C NMR would similarly map the carbon skeleton, identifying different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing direct and long-range correlations between protons and carbons, thereby confirming the connectivity and elucidating the complete structure of this compound scribd.compgsscogna.com.br. While specific ¹H and ¹³C NMR data for this compound were not found in the provided results, NMR is a cornerstone for the structural assignment of furoquinoline alkaloids publish.csiro.auresearchgate.net.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is vital for determining the molecular weight and providing insights into the elemental composition and structure of this compound. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can ionize the molecule, producing a molecular ion peak that corresponds to its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS), such as HR-ESI-MS, can provide highly accurate mass measurements, allowing for the determination of the molecular formula scribd.comresearchgate.net. Fragmentation analysis, often achieved through tandem MS (MS/MS), breaks down the molecule into characteristic fragments, offering clues about its substructures and functional groups. While specific fragmentation patterns for this compound were not detailed in the provided snippets, MS is a fundamental tool for identifying and characterizing natural products like furoquinoline alkaloids scribd.comacs.orgfrontiersin.org.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation
X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If this compound can be crystallized, an X-ray diffraction study would provide an unambiguous atomic model of the molecule, revealing bond lengths, bond angles, and the precise spatial arrangement of atoms. This is particularly important for understanding stereoisomers and confirming complex three-dimensional conformations. While no specific X-ray crystallographic data for this compound was found in the provided snippets, the technique is a gold standard for structural verification in natural product chemistry pgsscogna.com.brresearchprotocols.org.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are essential for assessing the purity of this compound and for its quantitative analysis. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. HPLC, in particular, is widely used to determine the purity of isolated compounds by quantifying the presence of any impurities as separate peaks. GC is often coupled with MS (GC-MS) for both separation and identification. While specific purity values or retention times for this compound were not detailed in the provided results, chromatographic methods are fundamental in natural product isolation and quality control scribd.comscribd.comfrontiersin.orgnih.gov.
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering comprehensive profiling of complex mixtures. GC-MS and LC-MS are widely employed in natural product analysis. GC-MS, as mentioned in the search results, has been used for the analysis of furoquinoline alkaloids, with retention indices reported for several related compounds scribd.com. LC-MS/MS has also been used in studies involving related compounds acs.org. These techniques allow for the identification and quantification of this compound within complex plant extracts and can provide valuable structural information through fragmentation analysis, aiding in its characterization and verification.
Density Functional Theory (DFT) Calculations for Spectroscopic Interpretation and Molecular Properties
Density Functional Theory (DFT) calculations are computational methods used to predict and interpret spectroscopic data, as well as to explore molecular properties. For this compound, DFT calculations could be employed to predict NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra, aiding in the assignment of experimental data and confirming structural hypotheses scribd.com. These calculations can also provide insights into molecular geometry, electronic structure, and potential reaction pathways. While specific DFT studies on this compound were not detailed in the provided snippets, quantum chemical calculations have been used in conjunction with spectroscopic data for the structural elucidation of related furoquinoline alkaloids scribd.com.
Emerging Research Frontiers and Future Prospects for Isoflindersiamine
Novel Synthetic Strategies for Accessing Complex Isoflindersiamine Scaffolds
The development of efficient and versatile synthetic routes is paramount for the detailed biological evaluation of this compound and its derivatives. Traditional synthetic methods for furoquinoline alkaloids can be lengthy and may not be amenable to the production of a diverse library of analogs. Future research will likely focus on the development of more innovative and streamlined synthetic strategies.
One promising approach involves the application of modern catalytic methods, such as C-H activation and cross-coupling reactions. These techniques could enable the direct and selective functionalization of the furoquinoline core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the aromatic rings of the this compound scaffold, allowing for a systematic exploration of structure-activity relationships.
Furthermore, the use of flow chemistry presents an opportunity for the scalable and safe synthesis of this compound and its analogs. The precise control over reaction parameters afforded by flow reactors can lead to improved yields, reduced reaction times, and enhanced safety, particularly when handling potentially hazardous reagents.
Table 1: Comparison of Synthetic Strategies for Furoquinoline Alkaloids
| Synthetic Strategy | Advantages | Disadvantages | Potential Application for this compound |
| Classical Linear Synthesis | Well-established procedures | Often lengthy, low overall yields, limited diversification | Baseline for comparison |
| Convergent Synthesis | Increased efficiency, allows for late-stage diversification | Requires careful planning of synthetic routes | Rapid generation of a library of analogs |
| C-H Activation | Atom-economical, direct functionalization | May require specific directing groups, catalyst development | Introduction of novel substituents at specific positions |
| Flow Chemistry | Scalable, improved safety and control, faster optimization | Initial setup costs can be high | Large-scale production for preclinical studies |
Discovery and Mechanistic Characterization of New Biological Activities
Furoquinoline alkaloids are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.net While this compound has been noted for its potential antineoplastic properties, a comprehensive investigation into its full spectrum of biological activities is a key area for future research.
High-throughput screening (HTS) of this compound against a broad range of biological targets, such as enzymes, receptors, and whole cells, could uncover novel therapeutic applications. For example, its potential as an antimicrobial agent against drug-resistant bacteria or fungi, or as a modulator of inflammatory pathways, warrants investigation.
Once a new biological activity is identified, elucidating the underlying mechanism of action will be crucial. This will involve a combination of biochemical and cell-based assays to identify the molecular target(s) of this compound. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be used to confirm direct binding to a target protein. Subsequent studies in relevant cell lines will be necessary to understand how this interaction translates into a cellular response.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound, particularly in the context of complex diseases like cancer, the use of advanced preclinical models is essential. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complexity of the in vivo tumor microenvironment. researchgate.netscispace.com
The development and utilization of three-dimensional (3D) in vitro models, such as spheroids and organoids, will provide a more physiologically relevant platform for studying the effects of this compound. mdpi.com These models can better mimic cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in tumors.
For in vivo studies, the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offers a more predictive model of clinical response compared to traditional cell line-derived xenografts. nih.gov These advanced in vivo models will be invaluable for evaluating the efficacy of this compound and its analogs in a setting that more closely resembles human disease.
Integration of Omics Technologies for Systems-Level Understanding
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular response to this compound. maxapress.comfrontiersin.orgwur.nl This holistic approach can help to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers of response.
For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can reveal changes in gene expression patterns, providing insights into the cellular pathways modulated by the compound. Proteomic approaches, such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular machinery affected by this compound. nih.gov Metabolomic studies can reveal alterations in cellular metabolism, which is often dysregulated in diseases like cancer.
The integration of these multi-omics datasets will be key to constructing a comprehensive picture of the biological effects of this compound and will facilitate the identification of key molecular networks perturbed by the compound. frontiersin.org
Rational Design of this compound Analogs for Enhanced Biological Potency
The insights gained from mechanistic studies and structure-activity relationship (SAR) analyses will pave the way for the rational design of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. gardp.orgwikipedia.org Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound analogs to their biological targets, guiding the design of more effective compounds. mdpi.com
The synthesis and biological evaluation of a focused library of this compound analogs will be essential to establish a clear SAR. nih.govekb.eg This involves systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity. For example, modifications to the substituents on the aromatic rings or alterations to the furoquinoline core itself could lead to significant improvements in potency and selectivity. mdpi.com
The ultimate goal of this iterative process of design, synthesis, and testing is to develop novel this compound-based therapeutic agents with superior efficacy and a favorable safety profile for the treatment of human diseases.
Q & A
Q. What are the optimal synthetic routes for Isoflindersiamine, and how can reaction conditions be systematically optimized?
To synthesize this compound, researchers should begin with established alkaloid synthesis frameworks, such as Pictet-Spengler or Mannich reactions, adjusting substrates and catalysts. Key parameters to optimize include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and catalyst loading (e.g., acetic acid for cyclization). Use Design of Experiments (DoE) to evaluate interactions between variables. For reproducibility, document reaction kinetics and intermediate characterization (e.g., NMR for imine formation tracking) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) for structural elucidation, ensuring deuterated solvents are free of proton interference. High-resolution mass spectrometry (HRMS) confirms molecular formula. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm), validated against a reference standard. Quantify impurities via peak integration, adhering to ICH guidelines for validation parameters (linearity, LOD/LOQ) .
Q. How can researchers validate the reproducibility of this compound’s reported bioactivity in vitro?
Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., incubation time, serum concentration). Include positive controls (e.g., doxorubicin) and triplicate technical replicates. Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity. Validate results using orthogonal assays (e.g., MTT and apoptosis staining) and report statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?
Adopt multi-omics approaches:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: SILAC labeling to quantify protein expression changes.
- Metabolomics: LC-MS/MS to track metabolite flux.
Validate targets via CRISPR knockouts or siRNA silencing. Use bioinformatics tools (STRING-DB, KEGG) for pathway enrichment analysis. Ensure dose-response curves align with physiological relevance .
Q. What methodologies address discrepancies in reported bioactivity data for this compound across studies?
Conduct a meta-analysis of existing data, stratifying by assay type, cell line, and compound source. Replicate conflicting studies under controlled conditions, testing for batch-to-batch variability (e.g., HPLC purity checks). Explore enantiomeric purity if chiral centers exist (via chiral HPLC). Publish negative results to reduce publication bias .
Q. How can computational modeling predict this compound’s pharmacokinetic and pharmacodynamic properties?
Use molecular docking (AutoDock Vina) to simulate ligand-target interactions (e.g., kinase inhibition). Apply QSAR models to predict ADMET properties (e.g., LogP, bioavailability). Validate in silico findings with in vitro assays (e.g., Caco-2 permeability). Cross-reference with structural analogs to identify scaffold modifications for improved solubility .
Q. What strategies enhance this compound’s solubility and stability in pharmacological studies?
- Formulation: Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
- Derivatization: Introduce hydrophilic groups (e.g., glycosylation) without altering bioactivity.
- pH adjustment: Test buffered solutions (pH 6–8) for stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How can researchers develop a validated analytical method for quantifying this compound in biological matrices?
Optimize LC-MS/MS parameters:
- Column: HILIC for polar metabolites.
- Ionization: ESI+ with MRM transitions.
- Sample prep: Solid-phase extraction (SPE) to remove matrix interferents.
Validate per FDA guidelines: linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>80%). Include internal standards (e.g., deuterated analogs) .
Methodological Considerations
- Interdisciplinary Integration: Combine synthetic chemistry with pharmacokinetic modeling to prioritize derivatives for in vivo testing .
- Data Transparency: Share raw spectra, chromatograms, and assay protocols in supplementary materials to facilitate replication .
- Ethical Reporting: Disclose conflicts of interest and funding sources, adhering to journal policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
